N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 3. This moiety is linked via an acetamide bridge to a pyridazine ring substituted with a thiomorpholine group at position 3 and a ketone at position 4.
Properties
Molecular Formula |
C13H16N6O2S2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C13H16N6O2S2/c1-9-15-16-13(23-9)14-11(20)8-19-12(21)3-2-10(17-19)18-4-6-22-7-5-18/h2-3H,4-8H2,1H3,(H,14,16,20) |
InChI Key |
MDRUUTQBTGTTRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3 |
Origin of Product |
United States |
Preparation Methods
Pyridazinone Core Formation
The pyridazinone moiety is typically synthesized via cyclocondensation or Sonogashira coupling . A common approach involves:
-
Step 1 : Reacting 3-bromo-6-chloropyridazine with thiomorpholine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours to introduce the thiomorpholine group.
-
Step 2 : Hydrolysis of the chloro substituent using NaOH (2–4 M) in ethanol/water (1:1) at reflux to yield 3-(thiomorpholin-4-yl)pyridazin-6(1H)-one.
Key Data :
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Thiomorpholine substitution | DMF, 90°C, 18 h | 78–85 |
| Alkaline hydrolysis | 3 M NaOH, ethanol/water, reflux, 6 h | 92 |
Acetamide Coupling
The thiadiazole-acetamide segment is introduced via nucleophilic acyl substitution:
-
Step 1 : Reacting 2-chloroacetamide with 5-methyl-1,3,4-thiadiazol-2-amine in THF using triethylamine (TEA) as a base at 0–5°C.
-
Step 2 : Coupling the resulting intermediate with the pyridazinone core using EDC/HOBt in DMF at room temperature.
Optimization Insights :
-
Solvent choice : DMF outperforms THF in coupling efficiency (yield increase from 65% to 82%).
-
Catalyst : HOBt reduces side reactions, improving purity to >98%.
Alternative Routes
One-Pot Synthesis
A telescoped method combines pyridazinone formation and acetamide coupling in a single reactor:
-
Reagents : 3-bromo-6-chloropyridazine, thiomorpholine, 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide.
Advantages : Reduced purification steps; Disadvantages : Lower yield due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics:
Characterization and Quality Control
Spectroscopic Data
Impurity Analysis
-
Major impurity : N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine (formed via sulfonyl chloride side reactions).
-
Mitigation : Use of excess thiomorpholine (1.5 eq) reduces impurity to <0.5%.
Industrial-Scale Considerations
Cost-Effective Reagents
Environmental Impact
-
Waste streams : Neutralization of alkaline hydrolysis byproducts with HCl generates NaCl/water, treated via reverse osmosis.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low coupling efficiency | Use of EDC/HOBt and DMF |
| Thiomorpholine oxidation | Nitrogen atmosphere during reactions |
| Pyridazinone hygroscopicity | Store under anhydrous K₂CO₃ |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Stepwise synthesis | 75 | 99.5 | 30 |
| One-pot synthesis | 68 | 98.2 | 24 |
| Microwave-assisted | 88 | 99.1 | 0.7 |
Chemical Reactions Analysis
Types of Reactions
C13H16N6O2S2: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial activities. For instance, studies have shown that derivatives of thiadiazole possess moderate to good activity against various bacteria, including Staphylococcus aureus and Escherichia coli . The incorporation of the thiomorpholine group in this compound may enhance its interaction with microbial targets.
Anticancer Potential
The 1,3,4-thiadiazole scaffold is recognized for its anticancer properties. Compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide have been studied for their ability to inhibit tumor growth in various cancer cell lines . The mechanism often involves the induction of apoptosis and interference with cell cycle progression.
Synthesis and Derivatives
The synthesis of this compound can be achieved through multi-step reactions involving the formation of the thiadiazole and pyridazine rings. The use of different amines during synthesis can lead to a variety of derivatives with potentially enhanced biological activities .
Case Studies
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against clinical isolates. The results indicated that compounds with a thiomorpholine substituent showed increased potency compared to their counterparts without this group .
- Anticancer Evaluation : In vitro studies on cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) demonstrated that the compound significantly inhibited cell proliferation. Mechanistic studies revealed that it induced apoptosis via caspase activation .
Mechanism of Action
The mechanism of action of C13H16N6O2S2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Pyridazine vs. Triazinoquinazoline/Triazolopyridazine Derivatives
- Target Compound : The pyridazine ring (6-oxo-3-thiomorpholinyl) contributes to hydrogen-bonding capabilities and conformational rigidity .
- Triazinoquinazoline Analogs: Compounds such as N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide () replace pyridazine with a fused triazinoquinazoline system. These derivatives exhibit higher melting points (262–270°C) compared to pyridazine-based compounds, suggesting enhanced thermal stability due to aromatic stacking .
Thiomorpholine vs. Piperazine/Morpholine Substitutions
- Thiomorpholine (Target Compound) : The sulfur atom in thiomorpholine may enhance electron delocalization and modulate solubility.
- Piperazine Derivatives : N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide () replaces thiomorpholine with a methylpiperazine group, introducing basic nitrogen centers that could improve water solubility and bioavailability .
- Morpholine Derivatives : describes N-[5-(4-R-benzyl)thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamides , where morpholine’s oxygen atom may reduce metabolic stability compared to thiomorpholine .
Substituent Effects on Thiadiazole
Key Observations :
- Alkyl Substituents : Butyl or ethyl groups on the thiadiazole ring () increase hydrophobicity, which may enhance cell membrane permeability but reduce aqueous solubility.
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by various studies and case analyses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₂S₂ |
| Molecular Weight | 307.39 g/mol |
| IUPAC Name | This compound |
| InChI Key | JIKGLSQLDRZGCV-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity :
- Studies have shown that compounds containing the thiadiazole ring demonstrate moderate to significant antibacterial effects against various Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). For instance, a derivative with a similar structure exhibited a minimum inhibitory concentration (MIC) of 32.6 μg/mL against E. coli, outperforming standard antibiotics like itraconazole (MIC = 47.5 μg/mL) .
- Antifungal Activity :
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored extensively:
- Cytostatic Properties :
- Mechanism of Action :
Case Studies
Several case studies have demonstrated the biological efficacy of thiadiazole derivatives:
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Effects :
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications at specific positions on the thiadiazole ring can enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution at C-5 | Increased antibacterial potency |
| Addition of morpholine moiety | Enhanced cytotoxic effects against cancer cells |
Q & A
Q. Basic Quality Control
- HPLC-UV/MS : Use a C18 column with gradient elution (MeCN/H₂O + 0.1% TFA) to detect impurities.
- Elemental Analysis : Confirm stoichiometry (C, H, N, S) within ±0.4% deviation .
Advanced Resolution
When discrepancies arise (e.g., HPLC purity vs. elemental analysis), employ orthogonal techniques:
- 2D NMR (HSQC, HMBC) : Identify trace impurities undetected by HPLC.
- X-ray Powder Diffraction (XRPD) : Differentiate polymorphic forms affecting solubility and stability .
How can researchers design SAR studies for this compound’s bioactivity?
Q. Basic SAR Framework
- Thiadiazole Modifications : Replace the 5-methyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to assess electronic effects on target binding .
- Pyridazinone Variations : Substitute the 6-oxo group with thioether or amine functionalities to probe hydrogen-bonding interactions .
Q. Advanced SAR Strategies
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for thiomorpholine-containing analogs vs. targets.
- Cryo-EM/Co-crystallization : Resolve binding modes of active vs. inactive enantiomers (if chiral centers exist) .
What are the key challenges in scaling up the synthesis of this compound?
Q. Basic Process Chemistry
Q. Advanced Scale-Up Solutions
- Flow Chemistry : Implement continuous flow reactors for hazardous steps (e.g., nitration).
- Design of Experiments (DoE) : Optimize reaction parameters (solvent, catalyst loading) using multivariate analysis .
How do solvent polarity and pH affect the compound’s stability in biological assays?
Q. Basic Stability Profiling
- pH-Dependent Degradation : Conduct accelerated stability studies in buffers (pH 1–10) at 37°C. Monitor degradation via LC-MS; thiomorpholine’s basicity may catalyze hydrolysis under acidic conditions .
- Solvent Effects : Use DMSO stock solutions ≤10 mM to avoid precipitation in aqueous media .
Q. Advanced Mechanistic Studies
- Kinetic Isotope Effects (KIE) : Replace labile protons (e.g., NH) with deuterium to identify rate-limiting degradation steps.
- Computational pKa Prediction : Tools like MarvinSuite can predict protonation states affecting solubility .
What structural analogs of this compound have reported biological activity?
Q. Basic Analog Screening
Q. Advanced Target Identification
- Chemical Proteomics : Use photoaffinity probes to map interactomes in live cells.
- SPR Biosensing : Measure real-time binding kinetics to recombinant targets (e.g., PARP) .
How can researchers validate conflicting bioactivity data across different assay platforms?
Q. Basic Validation
- Dose-Response Curves : Ensure IC₅₀ values are reproducible across ≥3 independent experiments.
- Counter-Screens : Test against related off-targets (e.g., COX-2 for anti-inflammatory claims) .
Q. Advanced Resolution
- Machine Learning : Train models on public bioactivity data to predict assay-specific artifacts.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in physiologically relevant environments .
Table 1: Key Spectral Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
